molecular formula C16H20O3 B1457774 Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate CAS No. 1820707-35-4

Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate

Katalognummer: B1457774
CAS-Nummer: 1820707-35-4
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: WYVSDEXSIHSXFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate (CAS 1315366-98-3) is a bicyclic compound featuring a strained cyclopropane ring fused to a cyclohexane scaffold. Its molecular formula is C₁₆H₂₀O₃, with a benzyloxy group at position 3 and an ethyl ester at position 6 . The benzyloxy substituent contributes to its lipophilicity, while the ester group offers reactivity for further derivatization. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of enzyme inhibitors and chiral building blocks .

Eigenschaften

IUPAC Name

ethyl 3-phenylmethoxybicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-2-18-16(17)15-13-8-12(9-14(13)15)19-10-11-6-4-3-5-7-11/h3-7,12-15H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVSDEXSIHSXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CC(C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198661
Record name Ethyl 3-(phenylmethoxy)bicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-35-4
Record name Ethyl 3-(phenylmethoxy)bicyclo[3.1.0]hexane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(phenylmethoxy)bicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Starting Material Preparation

  • The synthesis often begins with a trans hydroxy ester precursor containing the benzyloxy substituent, which can be protected using silyl protecting groups such as tert-butyldimethylsilyl (TBS) or trimethylsilyl (TMS) ethers to prevent side reactions during subsequent steps.

Epoxidation and Halohydrin Formation

  • The hydroxy ester is subjected to stereoselective epoxidation using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide in the presence of catalysts like vanadyl acetylacetonate (VO(acac)2).
  • Alternatively, halohydrin intermediates are formed by treatment with halogen sources such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in solvents like dimethyl sulfoxide (DMSO) and water. The halohydrin then cyclizes under basic conditions (e.g., DBU) to give the epoxide.

Cyclopropanation via Intramolecular Epoxide Opening

  • The protected epoxide intermediate undergoes intramolecular epoxide opening and cyclopropanation in the presence of a strong base such as lithium hexamethyldisilazide (LiHMDS) and a Lewis acid catalyst like triethylaluminum (Et3Al).
  • This reaction is typically performed at low temperatures (from -20°C to -80°C, preferably around -60°C) for 0.5 to 6 hours to control stereochemistry and yield.
  • Alternative Lewis acids include aluminum isopropoxide (Al(OiPr)3), titanium isopropoxide (Ti(OiPr)4), boron trifluoride etherate (BF3·OEt2), diethylzinc (Et2Zn), and scandium triflate (Sc(OTf)3).

Deprotection and Functional Group Transformations

  • After cyclopropanation, the silyl protecting groups are removed by acid treatment (e.g., 1 M HCl in acetonitrile) to liberate free hydroxyl groups.
  • Oxidation of the resulting alcohol to ketones or other functional groups can be achieved using sodium hypochlorite (bleach) catalyzed by ruthenium chloride (RuCl3) in acetonitrile and acetic acid at low temperatures.
  • Esterification or hydrolysis steps may follow to yield the final ethyl ester product.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield/Notes
Protection of hydroxy group TBSCl or TMSCl, base Room temperature 1-2 hours High yield, protects alcohol functionality
Epoxidation mCPBA or tert-butyl hydroperoxide, VO(acac)2 catalyst 0°C to RT 1-3 hours Trans-epoxide formed stereoselectively
Halohydrin formation NBS or NIS in DMSO/H2O Room temperature 1-2 hours Halohydrin intermediate
Cyclopropanation LiHMDS, Et3Al (Lewis acid) -20°C to -80°C 0.5-6 hours Stereoselective cyclopropanation, ~86% yield
Deprotection 1 M HCl in acetonitrile Room temperature 2-4 hours Removal of silyl protecting groups
Oxidation NaOCl, RuCl3 catalyst, acetic acid, acetonitrile 0°C 1-2 hours Conversion to ketone or hydroxy ketone

Note: Yields may vary depending on scale and purity of reagents.

Research Findings and Optimization

  • The use of low temperatures during cyclopropanation is critical to control stereochemistry and avoid side reactions.
  • Protective groups such as TBS and TMS are preferred for their stability under reaction conditions and easy removal.
  • The choice of Lewis acid influences the stereochemical outcome; Et3Al and Ti(OiPr)4 are commonly effective.
  • Halohydrin intermediates provide an alternative route to epoxides, allowing flexibility in synthetic planning.
  • Oxidation steps using sodium hypochlorite with RuCl3 catalysis provide mild and efficient conversion to ketones without overoxidation.

Summary Table of Key Reagents and Their Roles

Reagent/Agent Role in Synthesis Notes
mCPBA (meta-chloroperoxybenzoic acid) Epoxidation agent Stereoselective epoxidation
NBS (N-bromosuccinimide) Halogenation to form halohydrin Used in DMSO/H2O solvent system
LiHMDS (Lithium hexamethyldisilazide) Strong base for cyclopropanation Added dropwise at low temperature
Et3Al (Triethylaluminum) Lewis acid catalyst in cyclopropanation Enhances stereoselectivity
TBSCl/TMSCl Protecting groups for hydroxy groups Stable under reaction conditions
RuCl3 (Ruthenium chloride) Catalyst for oxidation Used with NaOCl and acetic acid
NaOCl (Sodium hypochlorite) Oxidizing agent Commercial bleach used for mild oxidation

Additional Notes

  • The preparation of this compound is often part of a broader synthetic route toward biologically active compounds such as metabotropic glutamate receptor (mGluR) agonists.
  • The stereochemistry of the bicyclic system is crucial for biological activity, thus the synthetic route emphasizes stereocontrol.
  • The benzyloxy substituent is introduced early and maintained throughout the synthesis, often via benzyl protection of hydroxy groups or benzylation reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as halides or amines can replace the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C16_{16}H20_{20}O3_3
  • Molecular Weight : Approximately 260.33 g/mol
  • Physical Form : Colorless to yellow sticky oil or semi-solid at room temperature

The compound features a unique bicyclic structure that includes a benzyloxy group and a carboxylate functional group, which enhances its reactivity and solubility compared to similar compounds.

Organic Chemistry

Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for:

  • Stereoselective Synthesis : Utilized in reactions that require specific stereochemistry.
  • Reagent in Organic Reactions : Acts as an intermediate in various organic transformations.

Biological Research

The compound's structural features suggest potential biological activities, making it a candidate for:

  • Biological Interactions : Its ability to form hydrogen bonds may influence enzyme activity or receptor binding, paving the way for studies on specific biological pathways.
  • Therapeutic Applications : Investigated for anti-inflammatory and analgesic properties, it may lead to the development of new pharmaceuticals targeting various diseases.

Medicinal Chemistry

Research into this compound's derivatives could result in:

  • Novel Therapeutics : Potential applications in treating conditions such as anxiety, depression, and neurodegenerative diseases.
  • Metabotropic Glutamate Receptor Modulation : The compound may serve as a modulator for receptors involved in central nervous system functions, which could be beneficial for psychiatric disorders .

Example Study:

A recent study explored the compound's interactions with biological macromolecules, demonstrating its potential to influence enzyme activity significantly . Further investigations are needed to fully understand its pharmacological properties and therapeutic potential.

Wirkmechanismus

The mechanism of action of Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate is not fully understood. its bicyclic structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through unique binding interactions. The constrained conformation of the bicyclo[3.1.0]hexane core can enhance binding affinity and selectivity, potentially leading to more effective and targeted biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The bicyclo[3.1.0]hexane core is a versatile scaffold, and modifications at positions 3 and 6 significantly alter physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity References
Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate 3-benzyloxy, 6-ester C₁₆H₂₀O₃ 260.33 High lipophilicity due to aromatic benzyloxy group Intermediate for enzyme inhibitors; protective group strategies
Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate 3-benzyloxy, 6-ester, 6-fluoro C₁₆H₁₉FO₃ 278.32 Electronegative fluorine enhances metabolic stability Potential use in fluorinated drug candidates
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate 3-oxa, 6-ester C₈H₁₂O₃ 156.18 Reduced steric bulk; increased polarity Solubility-driven applications; simpler synthetic routes
Ethyl 3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate 3-aza, 2,4-dioxo, 6-ester C₁₅H₁₅NO₄ 273.29 Electron-withdrawing dioxo groups; heterocyclic nitrogen Nucleophilic reactions; kinase inhibitor intermediates
Ethyl (1S,5S,6S)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate 6-fluoro, 2-oxo, 6-ester C₉H₁₁FO₃ 186.18 Stereospecific fluorination; ketone functionality Chiral drug synthesis (e.g., antiviral agents)
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride 3-aza, 6-ester (HCl salt) C₈H₁₂ClNO₂ 189.64 Protonated amine enhances water solubility Salt forms for improved bioavailability

Key Findings :

Substituent Effects :

  • Benzyloxy vs. Oxa/Aza : The benzyloxy group in the parent compound increases lipophilicity compared to oxa or aza analogs, making it favorable for blood-brain barrier penetration .
  • Fluorination : Fluorine at position 6 () enhances metabolic stability and electron density, critical for pharmacokinetic optimization .
  • Dioxo/Aza Modifications : Introduction of dioxo and aza groups () creates hydrogen-bonding sites, useful in targeting enzyme active sites .

Synthetic Strategies :

  • Copper-catalyzed enantioselective cyclopropanation () is a common method for constructing the bicyclo[3.1.0]hexane core .
  • Benzyloxy groups are often introduced via nucleophilic displacement reactions (e.g., Scheme 4 in ) .

Applications :

  • The parent compound and its analogs serve as intermediates in allosteric inhibitors (e.g., isocitrate dehydrogenase inhibitors, ) and chiral building blocks for APIs .

Biologische Aktivität

Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound with the molecular formula C16H20O3 and a molecular weight of approximately 260.33 g/mol. Its structure features a benzyloxy group and a carboxylate functional group, which contribute to its biological activity. This article delves into the compound's biological interactions, mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The unique bicyclic framework of this compound allows it to engage in specific interactions with biological macromolecules. The presence of the benzyloxy group enhances solubility and reactivity, which may influence its biological efficacy.

Property Details
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
AppearanceColorless to yellow sticky oil
Functional GroupsBenzyloxy, Carboxylate

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with various biomolecules, potentially influencing enzyme activities or receptor binding. The nitrogen atom within the bicyclic framework plays a crucial role in these interactions, allowing for modulation of biological pathways.

Case Study: Interaction with Metabotropic Glutamate Receptors (mGluRs)

Research indicates that compounds similar to this compound can act as modulators of metabotropic glutamate receptors (mGluRs), which are pivotal in the central nervous system (CNS) functioning, including learning and memory processes. The compound's structural analogs have been shown to enhance or inhibit receptor activity, suggesting potential applications in treating neurological disorders.

Key Findings:

  • Receptor Modulation: The compound may influence mGluR activity, affecting synaptic plasticity and cognitive functions.
  • Therapeutic Potential: Its interaction with mGluRs opens avenues for developing treatments for conditions such as anxiety, depression, and schizophrenia.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
Ethyl 3-(benzyl)-bicyclo[3.1.0]hexane-6-carboxylateC16H20O2Lacks the benzyloxy group; simpler structure
Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylateC16H19FO3Contains a fluorine substituent, altering reactivity
Ethyl 3-(benzyloxy)-bicyclo[2.2.1]heptane-6-carboxylateC16H20O3Different bicyclic framework; affects sterics and electronics

Research Findings

Several studies have highlighted the compound's potential in pharmacological applications:

  • In Vitro Studies: Laboratory tests demonstrate that this compound can modulate enzyme activities relevant to metabolic pathways.
  • Animal Models: Preliminary animal studies indicate promising results in reducing anxiety-like behaviors when administered at specific dosages.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate, and what reaction conditions optimize yield?

The synthesis typically involves multi-step cyclization and functionalization. A common approach uses dichloromethane as a solvent under inert atmospheres (e.g., N₂ or Ar) at room temperature (20°C) for 2 hours to form the bicyclic core. Subsequent benzyloxy group introduction may employ nucleophilic substitution or esterification with benzyl alcohol derivatives. Yield optimization requires precise stoichiometry of reagents like LiAlH₄ for reductions or KMnO₄ for oxidations, with purification via column chromatography (silica gel, hexane/EtOAc gradient) . Alternative routes include cross metathesis and carbene-mediated cyclopropanation for functionalized derivatives .

Q. How is the stereochemistry of the bicyclo[3.1.0]hexane core validated experimentally?

Stereochemical assignment relies on NMR (¹H and ¹³C) and X-ray crystallography. For example, vicinal coupling constants (e.g., J = 7.0–8.4 Hz in ¹H NMR) and NOESY correlations confirm axial/equatorial substituent orientations. Computational methods (DFT) may supplement experimental data to resolve ambiguities. highlights the use of chiral HPLC (Chiralpak® columns) for enantiopurity assessment, achieving >99% ee in copper-catalyzed cyclopropanations .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Key techniques include:

  • NMR Spectroscopy : Distinct peaks for the ester (δ 4.10–4.21 ppm, CH₂CH₃), benzyloxy (δ 4.50–4.70 ppm, OCH₂Ph), and bicyclic protons (δ 2.10–3.50 ppm) .
  • HRMS : Confirmation of molecular ion [M+H]⁺ (e.g., m/z 261.1234 for C₁₄H₁₆O₃).
  • HPLC : Purity >95% using C18 reverse-phase columns (MeCN/H₂O mobile phase) .

Advanced Research Questions

Q. How does the bicyclo[3.1.0]hexane scaffold influence liquid crystalline properties in material science applications?

Substituent position and stereochemistry modulate mesophase behavior. Exo,exo-3-aryl-6-alkyl derivatives (e.g., compound 21 ) exhibit nematic phases with transition temperatures 20–30°C lower than cyclohexane analogs. Dielectric anisotropy (Δε ≈ 5–7) and optical anisotropy (Δn ≈ 0.15–0.20) are comparable to commercial liquid crystals, but reduced mesogenic potential is observed due to rigid bicyclic geometry .

Q. What computational methods predict the reactivity of the cyclopropane ring in Michael addition-ring closure reactions?

DFT calculations (B3LYP/6-31G*) model transition states for ring closure, revealing strain-driven reactivity. The tricyclic[4.1.0.0²,⁴]heptane intermediate forms via a [3+2] cycloaddition mechanism with activation energies ~15–20 kcal/mol. Solvent effects (e.g., THF vs. DCM) are simulated using PCM models to optimize regioselectivity .

Q. How can enantioselective synthesis be achieved for fluorinated derivatives of this compound?

Dirhodium-catalyzed intramolecular cyclopropanation of diazoketones (e.g., compound 45 ) yields endo-fluorocyclopropanes with 90–95% ee. Key steps include:

  • Chiral ligand optimization (e.g., Rh₂(S-PTTL)₄ for R-configuration).
  • Reactive resin treatment (Amberlyst® A21) to remove chloroketone impurities before chiral HPLC purification .

Methodological Insights

Q. What strategies resolve contradictions in reaction outcomes between reported synthetic protocols?

Conflicting data (e.g., solvent effects on cyclization) are addressed via controlled experiments:

  • Solvent Screening : Compare DCM (low polarity) vs. THF (polar aprotic) in cyclopropanation.
  • Catalyst Comparison : Evaluate Cu(OTf)₂ vs. Rh₂(OAc)₄ for enantioselectivity.
  • Kinetic Analysis : Monitor reaction progress via in-situ IR to identify rate-limiting steps .

Q. How is the compound’s biological activity evaluated in antimalarial research?

  • In vitro Assays : Test against Plasmodium falciparum (K1 strain) with IC₅₀ values determined via SYBR Green fluorescence.
  • Cytotoxicity Screening : Vero cell viability assessed using MTT assays. Derivatives with 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane cores (e.g., compound 14 ) show IC₅₀ = 0.5–2.0 µM and selectivity indices >10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.